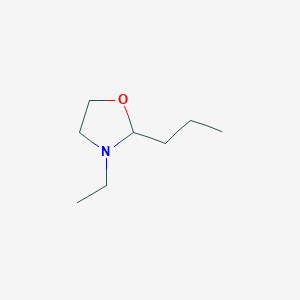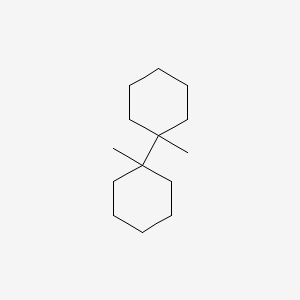
5-Phenylpentanoyl 5-phenylpentaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylvaleryl peroxide is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) bonded to a 5-phenylvaleryl moiety. Organic peroxides are known for their ability to decompose and generate free radicals, making them valuable in various chemical processes, including polymerization and oxidation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylvaleryl peroxide typically involves the reaction of 5-phenylvaleric acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include:
Solvent: An organic solvent such as dichloromethane or chloroform.
Catalyst: Acidic catalysts like sulfuric acid or boron trifluoride.
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of 5-phenylvaleryl peroxide follows similar synthetic routes but on a larger scale. The process involves:
Reactor Design: Use of continuous flow reactors to ensure controlled reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity 5-phenylvaleryl peroxide.
Analyse Chemischer Reaktionen
Types of Reactions
5-phenylvaleryl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting substrates into their oxidized forms.
Decomposition: The peroxide bond (-O-O-) can break, generating free radicals.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and peracids. Conditions often involve acidic or basic environments.
Decomposition Reactions: These reactions can be catalyzed by heat or light, leading to the formation of free radicals.
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting material.
Decomposition: Free radicals and smaller organic molecules are typically formed.
Substitution: The products depend on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
5-phenylvaleryl peroxide has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of polymers.
Biology: Its ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent due to its oxidative properties.
Industry: Utilized in the production of polymers and as a bleaching agent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-phenylvaleryl peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond (-O-O-). These free radicals can then:
Initiate Polymerization: By reacting with monomers to form polymer chains.
Oxidize Substrates: By abstracting hydrogen atoms or adding to double bonds.
Induce Cellular Damage: In biological systems, free radicals can cause oxidative damage to cellular components such as lipids, proteins, and DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: Another organic peroxide used in acne treatment and polymerization.
Lauroyl Peroxide: Used as a polymerization initiator and in bleaching applications.
Di-tert-butyl Peroxide: Commonly used as a radical initiator in various chemical reactions.
Uniqueness of 5-Phenylvaleryl Peroxide
5-phenylvaleryl peroxide is unique due to its specific structure, which combines the properties of a phenyl group with a valeryl chain. This structure imparts distinct reactivity and stability compared to other peroxides, making it valuable in specialized applications such as targeted oxidation reactions and specific polymerization processes.
Eigenschaften
CAS-Nummer |
858-11-7 |
|---|---|
Molekularformel |
C22H26O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
5-phenylpentanoyl 5-phenylpentaneperoxoate |
InChI |
InChI=1S/C22H26O4/c23-21(17-9-7-15-19-11-3-1-4-12-19)25-26-22(24)18-10-8-16-20-13-5-2-6-14-20/h1-6,11-14H,7-10,15-18H2 |
InChI-Schlüssel |
ROGNYQIKYLHDOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCC(=O)OOC(=O)CCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)

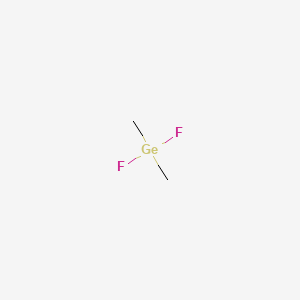
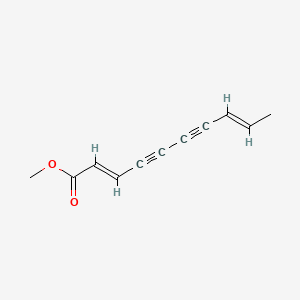
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
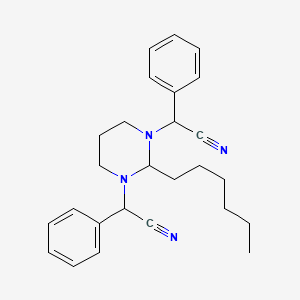
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)

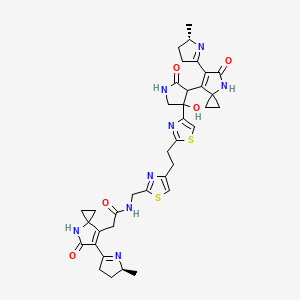
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
